molecular formula C9H17N3O3 B2956543 Ethyl 4-(carbamoylamino)piperidine-1-carboxylate CAS No. 1016857-27-4

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate

Cat. No. B2956543
CAS RN: 1016857-27-4
M. Wt: 215.253
InChI Key: WOMSIUNDBCFKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1016857-27-4 . It has a molecular weight of 215.25 and its IUPAC name is ethyl 4-[(aminocarbonyl)amino]-1-piperidinecarboxylate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O3/c1-2-15-9(14)12-5-3-7(4-6-12)11-8(10)13/h7H,2-6H2,1H3,(H3,10,11,13) . This code provides a specific textual representation of the molecule’s structure.

It has a molecular weight of 215.25 . The compound is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

A study by Patel et al. (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, revealing its potential for antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests the compound's utility in developing new antimicrobial agents (Patel, 2020).

Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, indicating the role of Ethyl 4-(carbamoylamino)piperidine-1-carboxylate-related structures in developing potential anticancer treatments (Rehman et al., 2018).

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study underscores the compound's applicability in creating new treatments for tuberculosis, showcasing its versatility in drug development (Jeankumar et al., 2013).

Synthesis and Chemical Analysis

Benmehdi et al. (2008) synthesized novel classes of 4-aminopiperidines, indicating the compound's significance in the development of PAF-receptor antagonists. This highlights its utility in creating substances with potential therapeutic applications (Benmehdi et al., 2008).

Zhu et al. (2003) conducted a study involving the annulation of Ethyl 2-methyl-2,3-butadienoate with N-tosylimines, producing compounds with potential for further pharmaceutical application, again showcasing the versatility of this compound-related compounds in synthesizing pharmacologically relevant structures (Zhu et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-(carbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-2-15-9(14)12-5-3-7(4-6-12)11-8(10)13/h7H,2-6H2,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMSIUNDBCFKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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